molecular formula C12H11NO B2942422 4-(4-Methylpyridin-3-yl)phenol CAS No. 53164-96-8

4-(4-Methylpyridin-3-yl)phenol

Cat. No.: B2942422
CAS No.: 53164-96-8
M. Wt: 185.226
InChI Key: OHKVMBRWSSRDAP-UHFFFAOYSA-N
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Description

4-(4-Methylpyridin-3-yl)phenol is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a phenol group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 4-methylpyridin-3-yl boronic acid with phenol derivatives in the presence of a palladium catalyst and a base.

  • Direct Arylation: Direct arylation of 4-methylpyridine with phenol derivatives under high-temperature conditions can also be employed.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation of this compound can lead to the formation of quinones.

  • Reduction: Reduction reactions can produce 4-(4-Methylpyridin-3-yl)aniline.

  • Substitution: Electrophilic substitution reactions can occur at the phenol group, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.

Major Products Formed:

  • Quinones: Resulting from oxidation reactions.

  • Anilines: Resulting from reduction reactions.

  • Substituted Phenols: Resulting from electrophilic substitution reactions.

Scientific Research Applications

4-(4-Methylpyridin-3-yl)phenol has various applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Studied for its potential therapeutic effects in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Methylpyridin-3-yl)phenol exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, while its anti-inflammatory effects may involve the inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

4-(4-Methylpyridin-3-yl)phenol is structurally similar to other phenol derivatives and pyridine-based compounds. its unique combination of a methyl group and a phenol group at specific positions on the pyridine ring sets it apart. Similar compounds include:

  • 4-(Pyridin-3-yl)phenol: Lacks the methyl group at the 4-position.

  • 2-Methyl-4-(pyridin-3-yl)phenol: Methyl group at the 2-position instead of the 4-position.

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Properties

IUPAC Name

4-(4-methylpyridin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-6-7-13-8-12(9)10-2-4-11(14)5-3-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKVMBRWSSRDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53164-96-8
Record name 4-(4-methylpyridin-3-yl)phenol
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